N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrazine and carboxamide derivatives are synthesized for various applications, including the study of their cytotoxic activities against certain cancer cell lines. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antitumor Activity
Several studies have focused on synthesizing pyrazine derivatives with potential antitumor properties. Novel pyrimidiopyrazole derivatives demonstrated outstanding in vitro antitumor activity against the HepG2 cell line, with further analysis through molecular docking and Density Functional Theory (DFT) studies to evaluate their effectiveness (Fahim et al., 2019).
Corrosion Inhibition
Carboxamide derivatives also find application as corrosion inhibitors for mild steel in hydrochloric acid solutions. Research into the inhibitive performance of such compounds suggests their effectiveness in protecting metal surfaces through adsorption mechanisms (Erami et al., 2019).
Antimicrobial and Antiviral Activities
Compounds containing pyrazine and carboxamide functionalities have been explored for their antimicrobial and antiviral activities. For example, certain N-benzylpyrazine-2-carboxamide derivatives showed significant activity against Mycobacterium tuberculosis and Staphylococcus species (Semelková et al., 2017). Furthermore, pyrazinecarboxamide derivatives, such as T-705 (favipiravir), have shown broad-spectrum inhibitory effects against RNA viral infections in laboratory animals (Furuta et al., 2009).
Chemical Synthesis and Material Science
Research into the synthesis of related compounds, such as piperazine-2-carboxamide, emphasizes the role of automated flow chemistry in producing components used in treatments for tuberculosis (Ingham et al., 2014). Additionally, aromatic polyamides and polyimides containing pyrazole rings with amino and cyano groups have been developed for their solubility and thermal stability, demonstrating the versatility of these compounds in material science (Kim et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withtubulin , a protein crucial to microtubule structure and function . Tubulin is a common target for cancer therapies as it plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant activity in various carcinoma cells . The interaction with its targets and any resulting changes would need further investigation for a precise understanding.
Biochemical Pathways
Similar compounds have been found to affect respiration, lipid metabolism, and activities of certain enzymes in plants . These compounds have also been found to induce Systemic Acquired Resistance (SAR) in plants .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as therapeutic agents .
Result of Action
Similar compounds have been found to induce a broad range of disease resistance in tobacco and rice . They have also been found to exhibit significant activity in various carcinoma cells .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)15(5-4-12)11(16)10-7-13-9(3)6-14-10/h6-8H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNBKBOHJLKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(CC#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.